molecular formula C12H14N2S B14598976 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- CAS No. 60147-08-2

2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl-

Cat. No.: B14598976
CAS No.: 60147-08-2
M. Wt: 218.32 g/mol
InChI Key: VDXYODAJKFPXAH-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- is an organosulfur compound with the molecular formula C11H12N2S It is a cyclic unsaturated thiourea derivative, often referred to as a thiourea analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry . Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- stands out due to its unique combination of structural features, including the presence of the ethenyl and phenyl groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

60147-08-2

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-ethenyl-1-methyl-3-phenylimidazolidine-2-thione

InChI

InChI=1S/C12H14N2S/c1-3-10-9-13(2)12(15)14(10)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

VDXYODAJKFPXAH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C1=S)C2=CC=CC=C2)C=C

Origin of Product

United States

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